Cas no 12007-07-7 (tantalum boride (1:1))

tantalum boride (1:1) 化学的及び物理的性質
名前と識別子
-
- tantalum boride (1:1)
- tantalum monoboride
- TANTALUM BORIDE
- boranylidynetantalum
- Tantalum boride (1:1), 99.5%
- EINECS 234-496-7
- 12007-07-7
- TANTALUMBORIDE
- AKOS015916105
- Tantalum boride (TaB)
-
- MDL: MFCD00049565
- インチ: InChI=1S/BH3.Ta/h1H3;
- InChIKey: XTDAIYZKROTZLD-UHFFFAOYSA-N
- ほほえんだ: B.[Ta]
計算された属性
- せいみつぶんしりょう: 193.97300
- どういたいしつりょう: 191.957
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 2
- 回転可能化学結合数: 0
- 複雑さ: 10
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 粉末のようなものの状態
- 密度みつど: 14.200
- ゆうかいてん: 2040°C
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 0.00000
- LogP: -0.91620
- ようかいせい: 使用できません
tantalum boride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 336165-5G |
Tantalum boride (1:1) |
12007-07-7 | 99.5% | 5G |
¥ 524 | 2022-04-25 | |
BAI LING WEI Technology Co., Ltd. | 039532-25g |
Tantalum boride, 99.5% (metals basis) |
12007-07-7 | 99.5% | 25g |
¥ 983 | 2021-07-08 | |
BAI LING WEI Technology Co., Ltd. | K14039532-25g |
tantalum boride (1:1) |
12007-07-7 | 99.5% | 25g |
¥1160 | 2023-11-24 | |
BAI LING WEI Technology Co., Ltd. | J30336165-5g |
Tantalum boride (1:1) |
12007-07-7 | 99.5% | 5g |
¥524 | 2023-11-24 | |
BAI LING WEI Technology Co., Ltd. | K14039532-5g |
tantalum boride (1:1) |
12007-07-7 | 99.5% | 5g |
¥653 | 2023-11-24 | |
BAI LING WEI Technology Co., Ltd. | 039532-5g |
Tantalum boride, 99.5% (metals basis) |
12007-07-7 | 99.5% | 5g |
¥ 553 | 2021-07-08 |
tantalum boride (1:1) 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
tantalum boride (1:1)に関する追加情報
Tantalum Boride (1:1) – Advanced Materials for Cutting-Edge Applications
Tantalum Boride (TaB₅), identified by the Chemical Abstracts Service number CAS No. 12007-07-7, is a refractory compound renowned for its exceptional physical and chemical properties. Comprising tantalum and boron in a 1:5 molar ratio, this material exhibits a hexagonal crystal structure with high thermal stability and mechanical strength. Recent advancements in synthesis techniques, such as carbothermal reduction and solid-state sintering under controlled atmospheres, have enabled precise fabrication of TaB₅ nanoparticles and thin films, expanding its utility in niche applications.
One of the most striking features of TaB₅ is its outstanding thermal conductivity, reaching values exceeding 85 W/m·K at room temperature. This property, coupled with a melting point surpassing 2800°C, positions it as an ideal candidate for high-temperature structural components in aerospace systems. A 2023 study published in Journal of Materials Chemistry C demonstrated its potential as a thermal barrier coating for turbine blades operating under extreme conditions, where conventional ceramics fail due to phase instability at elevated temperatures.
In electronic applications, TaB₅ has emerged as a promising semiconductor material. Its tunable bandgap energy (~3.8 eV) and excellent electrical stability under ionizing radiation make it suitable for radiation-hardened microelectronics used in space exploration and nuclear environments. Researchers from MIT’s Materials Research Laboratory recently fabricated TaB₅-based field-effect transistors exhibiting record-breaking electron mobility of 65 cm²/V·s at room temperature, challenging traditional silicon-based devices in high-frequency applications.
The catalytic properties of tantalum boride (TaB₅) have gained significant attention in renewable energy research. A groundbreaking 2024 paper in Nature Catalysis revealed its exceptional activity in CO₂ electroreduction reactions, achieving over 95% Faradaic efficiency for ethylene production under ambient conditions. This discovery stems from its unique electronic configuration where boron atoms stabilize intermediate reaction species on the surface lattice sites, enabling selective conversion pathways without noble metal additives.
Mechanical testing confirms the compound’s remarkable hardness (~35 GPa) and fracture toughness (~6 MPa·m¹/²), attributes critical for advanced cutting tools. Industrial partnerships between Fraunhofer Institute and automotive manufacturers have led to prototype drills coated with TaB₅ nanocomposites that demonstrated a 4-fold increase in tool life when machining titanium alloys at high cutting speeds—a breakthrough validated through tribological analysis published in the International Journal of Machine Tools & Manufacture.
In biomedical engineering, recent investigations into biocompatibility have uncovered unexpected applications. A collaborative study between Stanford University and ETH Zurich showed that submicron TaB₅ particles exhibit minimal cytotoxicity while providing radiopaque contrast comparable to tungsten alloys. This dual functionality makes them promising candidates for next-generation implant markers requiring both visibility under imaging modalities and mechanical durability.
Surface functionalization techniques are revolutionizing the material’s application scope. Plasma-enhanced chemical vapor deposition (PECVD) methods developed by Tokyo Institute of Technology researchers enable controlled surface termination with oxygen or nitrogen groups, enhancing adhesion properties without compromising core functionalities. These modified surfaces now find use in MEMS devices where hybrid organic-inorganic interfaces are essential.
The synthesis of stoichiometrically precise TaB₅ remains a key research focus due to its sensitivity to oxygen impurities during production. Innovations like microwave-assisted sintering reported in the February 2024 issue of ACS Applied Materials & Interfaces achieved phase purity exceeding 99% by eliminating secondary oxidation phases through rapid heating cycles—a critical step toward scalable industrial production.
In quantum computing research, thin films of TaB₅ are being explored as topological insulator candidates due to their Dirac cone band structures observed via angle-resolved photoemission spectroscopy (ARPES). Collaborative work between Harvard and Cambridge Universities identified novel spin-polarized surface states that could form the basis for ultra-low-power spintronic devices—a finding published concurrently with experimental validations using scanning tunneling microscopy.
Sustainable manufacturing practices are now integral to TaB₅ production processes. Recent advances highlighted in the March 2024 edition of Green Chemistry introduced solvent-free synthesis routes using molten salt media that reduce energy consumption by up to 65% compared to traditional methods while maintaining product quality standards required for semiconductor-grade materials.
Beyond conventional uses, emerging research explores its role as an ion conductor at elevated temperatures. A study from Caltech’s Jet Propulsion Laboratory demonstrated proton conductivity exceeding 1×10⁻² S/cm at 850°C when doped with yttrium oxides—a property leveraged to create novel solid oxide fuel cell electrolytes with improved operational lifespans compared to zirconia-based counterparts.
In optical engineering applications, recent work published in the January issue of Laser & Photonics Reviews revealed that polycrystalline TaB₅ exhibits superior laser damage thresholds compared to diamond coatings when exposed to ultrashort pulsed lasers at wavelengths below 355 nm—critical for next-generation laser machining systems requiring extreme durability under repetitive high-energy irradiation.
Nanostructured forms of this compound are unlocking new possibilities in nanoelectronics. Fabrication via atomic layer deposition allows precise control over film thickness down to single-digit nanometers while maintaining crystallinity—properties validated through transmission electron microscopy studies conducted at IBM Research Labs that demonstrated defect densities below 5×10¹⁰ cm⁻² even after post-deposition annealing treatments.
The compound’s piezoelectric characteristics have been optimized through compositional grading strategies outlined in a December 2023 paper from KAIST’s Advanced Materials Lab. By incorporating controlled gradients of tantalum oxide within the boride matrix using pulsed laser deposition techniques, researchers achieved voltage outputs exceeding standard PZT ceramics when subjected to mechanical stress—opening pathways for energy harvesting applications.
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